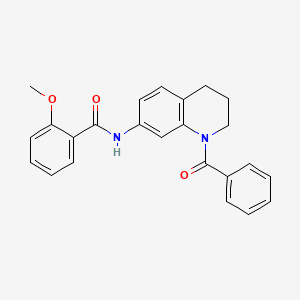
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (also known as BTHQ) is a small molecule synthesized from a combination of benzoyl, tetrahydroquinolin, and methoxybenzamide. It is a synthetic compound that has been studied for its potential use in various scientific research applications. BTHQ has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for use in laboratory experiments.
科学研究应用
BTHQ has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria and fungi, as well as antifungal activity against a variety of yeasts. BTHQ has also been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. Additionally, BTHQ has been studied for its ability to inhibit the growth of a variety of cancer cells.
作用机制
The mechanism of action of BTHQ is not fully understood. However, it is believed that BTHQ may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, BTHQ may act as an inhibitor of NF-κB, a transcription factor involved in the regulation of inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
BTHQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cells, as well as to have anti-inflammatory and antioxidant effects. Additionally, BTHQ has been found to have antimicrobial activity against a variety of bacteria and fungi, as well as antifungal activity against a variety of yeasts.
实验室实验的优点和局限性
BTHQ has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize and has a wide range of potential applications. Additionally, BTHQ is relatively inexpensive and has been found to be stable in a variety of conditions. However, BTHQ also has some limitations for use in laboratory experiments. It has been found to be toxic to a variety of cells and can cause cell death at high concentrations. Additionally, BTHQ has a relatively short half-life, which can limit its use in long-term experiments.
未来方向
There are a number of potential future directions for the use of BTHQ in scientific research. One potential future direction is to further study its mechanism of action and the biochemical and physiological effects it has on cells. Additionally, BTHQ could be studied for its potential use in the treatment of a variety of diseases, such as cancer, inflammation, and infectious diseases. Furthermore, BTHQ could be studied for its potential use as a drug delivery system for other drugs or as a component of a drug combination therapy. Finally, BTHQ could be studied for its potential use as a diagnostic tool for a variety of diseases.
合成方法
BTHQ is synthesized using a two-step synthetic process. In the first step, an aryl halide is reacted with an amine to form an aryl amine. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. In the second step, the aryl amine is reacted with a carboxylic acid to form BTHQ. This reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-14-13-17-10-7-15-26(21(17)16-19)24(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOOFVCINRVBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561948.png)
![1-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561953.png)
![1-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide](/img/structure/B6561960.png)
![2-(4-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethane-1-sulfonamide](/img/structure/B6561966.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6561974.png)
![3-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6561981.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6561988.png)
![5-ethyl-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6561993.png)
![3-chloro-4-methoxy-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6561999.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(4-methylphenyl)methanesulfonamide](/img/structure/B6562002.png)
![6-{[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6562014.png)
![3-fluoro-4-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6562025.png)
![5-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562031.png)
![N-[4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6562038.png)